Home > Products > Screening Compounds P18827 > N-(1-benzyl-4-piperidinyl)-7-chloro-4-methyl-2-quinolinamine
N-(1-benzyl-4-piperidinyl)-7-chloro-4-methyl-2-quinolinamine -

N-(1-benzyl-4-piperidinyl)-7-chloro-4-methyl-2-quinolinamine

Catalog Number: EVT-5073186
CAS Number:
Molecular Formula: C22H24ClN3
Molecular Weight: 365.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride

  • Compound Description: This compound is a potent and selective acetylcholinesterase (AChE) inhibitor. It exhibits an IC50 value of 6.8 nM for AChE inhibition. [] Additionally, it demonstrates dose-dependent elevation of acetylcholine (ACh) levels in the mouse forebrain (oral ED50 = 9.8 mg/kg) and increases extracellular ACh in rats (oral ED50 = 4.8 mg/kg). []

trans-N-(1-Benzyl-4-methyl-3-pyrrolidinyl)-5-chloro-2-methoxy-4-methylaminobenzamide hydrochloride

  • Compound Description: This compound's crystal structure reveals an intramolecular hydrogen bond between the amide nitrogen and the methoxy oxygen. [] No biological activity data is available in the abstract.

(S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611)

  • Compound Description: YM-43611 exhibits high affinity for dopamine D3 and D4 receptors (Ki values of 21 and 2.1 nM, respectively) with a 110-fold D4 selectivity over D2 receptors. [] It also displays potent antipsychotic activity by inhibiting apomorphine-induced climbing behavior in mice (ED50 = 0.32 mg/kg, sc). []

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

  • Compound Description: YM-09151-2 demonstrates potent neuroleptic activity, exhibiting 13 times higher potency than haloperidol and 408 times higher potency than metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats. [] It also exhibits a favorable ratio of antistereotypic activity to cataleptogenicity compared to haloperidol and metoclopramide. []

7-Chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)quinolin-4-amine triphosphate

  • Compound Description: This compound is a 4-aminoquinoline derivative exhibiting curative activity against chloroquine-resistant malaria parasites. [] It demonstrates promising activity against in vitro and in vivo experimental malaria models and possesses a favorable drug-like profile based on its in vitro ADME parameters. []

N-[(2RS, 3RS)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide

  • Compound Description: This compound is a potent neuroleptic drug. Its crystal structure reveals an intramolecular hydrogen bond between the amide nitrogen and methoxy oxygen atoms. []

N-[(2RS,3SR)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaminobenzamide hydrochloride (YM-09151-1)

  • Compound Description: YM-09151-1 is a neuroleptic drug exhibiting antipsychotic activity. [] Its crystal structure, along with its monohydrate form, reveals disordering of the pyrrolidine ring and, in the monohydrate, disordering of the benzyl group. [] Despite conformational variations, an intramolecular hydrogen bond between the amidic nitrogen and the methoxy oxygen is consistently observed. []

Properties

Product Name

N-(1-benzyl-4-piperidinyl)-7-chloro-4-methyl-2-quinolinamine

IUPAC Name

N-(1-benzylpiperidin-4-yl)-7-chloro-4-methylquinolin-2-amine

Molecular Formula

C22H24ClN3

Molecular Weight

365.9 g/mol

InChI

InChI=1S/C22H24ClN3/c1-16-13-22(25-21-14-18(23)7-8-20(16)21)24-19-9-11-26(12-10-19)15-17-5-3-2-4-6-17/h2-8,13-14,19H,9-12,15H2,1H3,(H,24,25)

InChI Key

PNXNXTNRRDQIKQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NC3CCN(CC3)CC4=CC=CC=C4

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NC3CCN(CC3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.